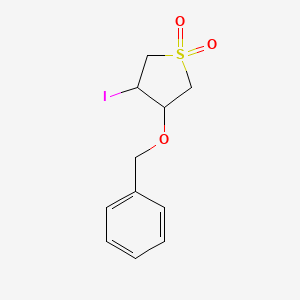![molecular formula C10H12N2O7S B13083338 Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B13083338.png)
Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate is an organic compound with the molecular formula C({10})H({12})N({2})O({7})S and a molecular weight of 304.28 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfonylamino group attached to a phenyl ring, along with a methyl ester functional group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the 3-position of the phenyl ring.
Sulfonylation: The nitro-substituted aniline is then reacted with a sulfonyl chloride to form the sulfonylamino derivative.
Esterification: Finally, the sulfonylamino compound is esterified with methyl chloroacetate under basic conditions to yield the desired product.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would follow similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 4-methoxy-3-aminophenylsulfonylaminoacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrophenylsulfonylaminoacetic acid.
Applications De Recherche Scientifique
Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonylamino group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate depends on its specific application. In biological systems, the sulfonylamino group can interact with enzymes or proteins, potentially inhibiting their activity. The nitro group may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl {[(4-methoxyphenyl)sulfonyl]amino}acetate: Lacks the nitro group, which affects its reactivity and applications.
Methyl {[(4-nitrophenyl)sulfonyl]amino}acetate:
Methyl {[(4-methoxy-3-nitrophenyl)amino}acetate: Lacks the sulfonyl group, significantly changing its biological activity.
Uniqueness
Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a sulfonylamino group makes it particularly useful in research focused on enzyme inhibition and redox chemistry.
Propriétés
Formule moléculaire |
C10H12N2O7S |
|---|---|
Poids moléculaire |
304.28 g/mol |
Nom IUPAC |
methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C10H12N2O7S/c1-18-9-4-3-7(5-8(9)12(14)15)20(16,17)11-6-10(13)19-2/h3-5,11H,6H2,1-2H3 |
Clé InChI |
WXJAIHGZUZSDDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


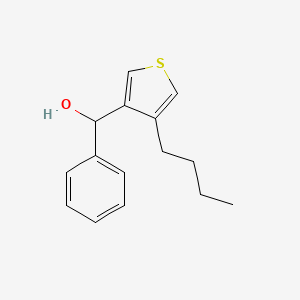
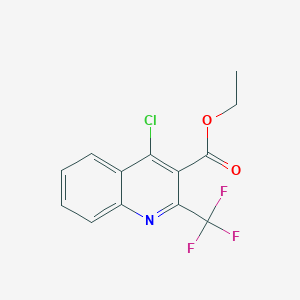
![7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083268.png)
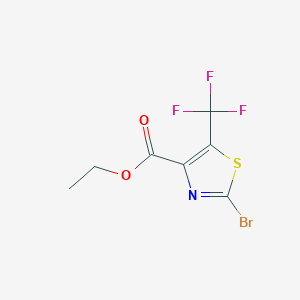
![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
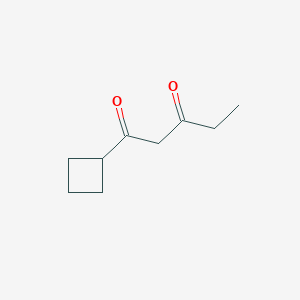
![2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13083296.png)

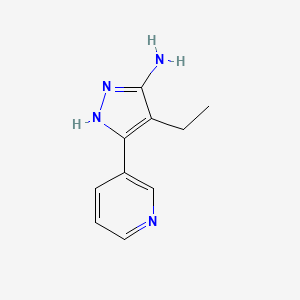
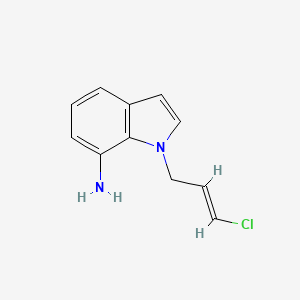

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
![Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13083330.png)
